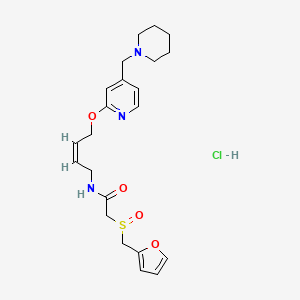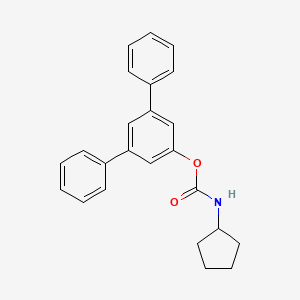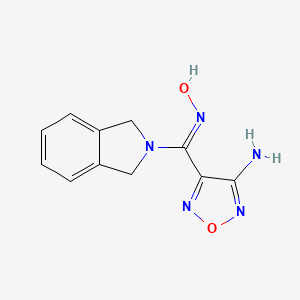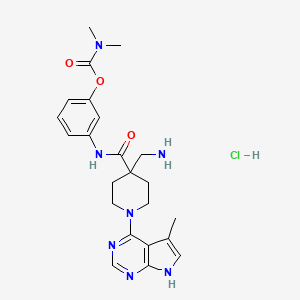
M‑89 (Menin-MLL inhibitor)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M‑89 is a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein−Protein Interaction (Kd = 1.4 nM; IC50 = 25nM). M-89 binds to menin with a Kd value of 1.4 nM and effectively engages cellular menin protein at low nanomolar concentrations. M-89 inhibits cell growth in the MV4; 11 and MOLM-13 leukemia cell lines carrying MLL fusion with IC50 values of 25 and 55 nM, respectively, and demonstrates >100-fold selectivity over the HL-60 leukemia cell line lacking MLL fusion.
Wissenschaftliche Forschungsanwendungen
Therapeutic Strategy for MLL Leukemia
M-89, as a menin-MLL inhibitor, is primarily investigated for its therapeutic potential in acute leukemia carrying MLL fusion (MLL leukemia). The high potency of M-89 in inhibiting the menin-MLL interaction suggests a promising strategy for treating MLL leukemia. This is exemplified by its effective engagement with cellular menin protein at low nanomolar concentrations and its ability to inhibit cell growth in leukemia cell lines carrying MLL fusion (Aguilar et al., 2019).
Impact on Chromatin Changes and Disease Eradication in MLL-Rearranged Leukemia
M-89 and similar inhibitors have been shown to impact chromatin changes in cell lines carrying MLL rearrangements. These changes lead to gene expression modifications, differentiation, and apoptosis, suggesting a potential for eradicating disease in models of MLL-rearranged leukemia (Krivtsov et al., 2019).
Exploration as a Covalent Inhibitor with Antitumor Activity
M-89 and related compounds like M-808 have been optimized as covalent inhibitors, demonstrating strong in vivo antitumor activity. This includes partial tumor regression in xenograft tumor models, suggesting its potential as a therapy for MLL leukemia (Xu et al., 2020).
Pharmacological Inhibition Studies
Studies have shown that pharmacological inhibition of the menin-MLL interaction with compounds like MI-463 and MI-503 results in profound effects in MLL leukemia cells and substantial survival benefits in mouse models, providing a basis for therapeutic intervention (Borkin et al., 2015).
Potential in Treating Other Leukemia Subsets
Beyond MLL leukemia, menin-MLL inhibitors like M-89 are explored for treating other leukemia subsets with specific genetic alterations, such as NPM1 mutations, showing that menin inhibition could be effective in a broader range of acute leukemias (Issa et al., 2021).
Assessment in Solid Tumor Models
In addition to leukemia, menin-MLL inhibitors have been assessed in solid tumor models. However, their effectiveness appears to be limited to certain cancer types, suggesting a need for further investigation in this area (Brzezinka et al., 2020).
Combination Therapies and Synergistic Effects
Exploration of combination therapies involving menin-MLL inhibitors and other drugs like FLT3 inhibitors have shown synergistic effects in treating leukemias with concurrent FLT3 mutation. This suggests a novel therapeutic strategy for patients with specific leukemia types (Dzama et al., 2020).
Eigenschaften
Produktname |
M‑89 (Menin-MLL inhibitor) |
|---|---|
Molekularformel |
C37H47N5O4S |
Molekulargewicht |
657.87 |
IUPAC-Name |
rac-(1S,2R)-2-((S)-2-Methyl-4-(1-((1-(4-(pyridin-4-ylsulfonyl)-phenyl)azetidin-3-yl)methyl)piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclopentyl Methyl Carbamate |
InChI |
InChI=1S/C37H47N5O4S/c1-40-25-28-6-3-4-7-33(28)37(26-40,34-8-5-9-35(34)39-36(43)46-2)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-38-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,39,43)/t34-,35-,37-/m0/s1 |
InChI-Schlüssel |
UJKQMUJPHHFQCH-IWQNTTPNSA-N |
SMILES |
O=C(OC)N[C@@H]1[C@@H]([C@]2(C3CCN(CC4CN(C5=CC=C(S(=O)(C6=CC=NC=C6)=O)C=C5)C4)CC3)CN(C)CC7=C2C=CC=C7)CCC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
M‑89; M 89; M89; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)


